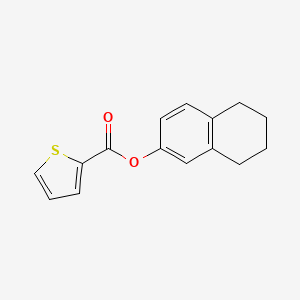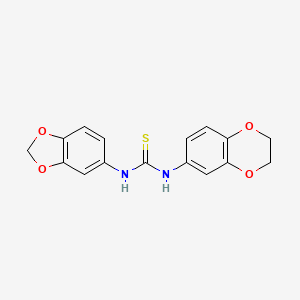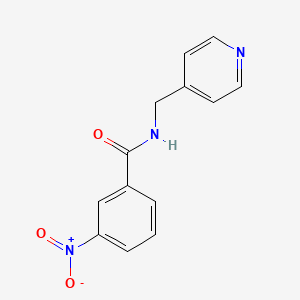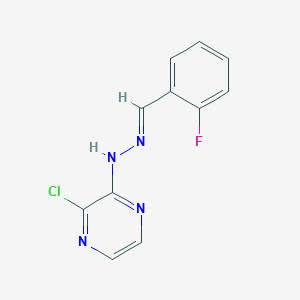
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate, also known as THN-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. THN-T is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its effects through the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism that protects cells against oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate activates this pathway by inducing the expression of antioxidant enzymes, which can protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to improve motor function and reduce the loss of dopamine-producing neurons in animal models of Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its ability to activate the Nrf2/ARE pathway, which can protect cells from oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate is also relatively easy to synthesize using various methods. However, one limitation of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its potential toxicity, as high doses of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate have been shown to be toxic to cells.
Future Directions
There are several future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods for 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. Another area of research is the identification of the specific mechanisms by which 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its neuroprotective and anti-cancer effects. Additionally, further research is needed to determine the optimal dose of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate for therapeutic use and to assess its potential toxicity in humans.
Synthesis Methods
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amine and an aldehyde. Another method involves the reaction of 2-thiophenecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-2-amine in the presence of a coupling agent. The synthesis of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been achieved using other methods, including the use of microwave irradiation and flow chemistry.
Scientific Research Applications
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have neuroprotective effects and can prevent the loss of dopamine-producing neurons in the brain. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCVRXRAMKBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalen-2-yl thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)


![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)

